Esomeprazole strontium anhydrous
Overview
Description
Esomeprazole strontium anhydrous is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease (GERD), reduction of risk associated with nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and eradication of Helicobacter pylori infections . It is a strontium salt of esomeprazole, which is the S-isomer of omeprazole. Esomeprazole works by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion .
Preparation Methods
The preparation of esomeprazole strontium involves reacting esomeprazole free base or its sodium, potassium, or lithium salt with a strontium source in one or more solvents . The strontium source can be an inorganic acid salt of strontium, such as strontium chloride, strontium nitrate, or strontium sulfate, or an organic acid salt of strontium, such as strontium acetate or strontium tartrate . The reaction conditions typically involve maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired strontium salt.
Chemical Reactions Analysis
Esomeprazole strontium undergoes various chemical reactions, including:
Oxidation: Esomeprazole can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert esomeprazole to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Esomeprazole strontium has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of proton pumps and the synthesis of related compounds.
Biology: Research on its effects on gastric parietal cells and its role in reducing gastric acid secretion.
Medicine: Clinical studies on its efficacy in treating GERD, peptic ulcers, and Helicobacter pylori infections.
Industry: Used in the formulation of pharmaceutical products for the treatment of acid-related disorders.
Mechanism of Action
Esomeprazole strontium exerts its effects by inhibiting the H+/K±ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the enzyme, esomeprazole prevents the secretion of gastric acid, leading to a reduction in both basal and stimulated acid secretion . This inhibition is irreversible, and new enzyme must be synthesized for acid secretion to resume .
Comparison with Similar Compounds
Esomeprazole strontium is similar to other proton pump inhibitors such as omeprazole, pantoprazole, lansoprazole, dexlansoprazole, and rabeprazole . esomeprazole is the S-isomer of omeprazole, which is a racemate of the S- and R-enantiomers . This stereoisomerism is believed to contribute to its improved pharmacokinetic profile and efficacy in inhibiting gastric acid secretion . Unlike other proton pump inhibitors, esomeprazole strontium combines the benefits of esomeprazole with the potential therapeutic effects of strontium .
Similar Compounds
- Omeprazole
- Pantoprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Esomeprazole strontium anhydrous stands out due to its unique combination of esomeprazole and strontium, offering potential advantages in both efficacy and therapeutic applications.
Properties
IUPAC Name |
strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHIAKEJNQSMS-QLGOZJDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10S2Sr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934714-36-0 | |
Record name | Esomeprazole strontium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ESOMEPRAZOLE STRONTIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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